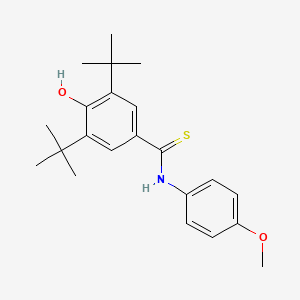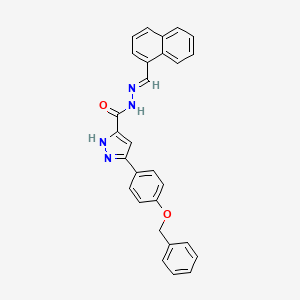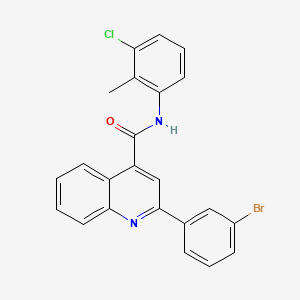![molecular formula C17H19NOS3 B11662504 1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one CAS No. 309265-61-0](/img/structure/B11662504.png)
1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- is a complex organic compound with a unique structure that includes a quinoline core and multiple sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of sulfur atoms and the propanone group. Common reagents used in these reactions include sulfur-containing compounds, ketones, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of sulfur atoms or other functional groups.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur species.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The presence of sulfur atoms and the quinoline core play crucial roles in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanone, 1-(4-methoxyphenyl)-: This compound has a simpler structure with a methoxyphenyl group instead of the complex quinoline core.
3-cyclohexyl-1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one: Similar in structure but with different substituents, leading to variations in properties and applications.
Uniqueness
1-Propanone, 1-(1,4-dihydro-4,4,6,8-tetramethyl-1-thioxo-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)- stands out due to its unique combination of a quinoline core and multiple sulfur atoms, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
309265-61-0 |
|---|---|
Molekularformel |
C17H19NOS3 |
Molekulargewicht |
349.5 g/mol |
IUPAC-Name |
1-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)propan-1-one |
InChI |
InChI=1S/C17H19NOS3/c1-6-12(19)18-14-10(3)7-9(2)8-11(14)13-15(17(18,4)5)21-22-16(13)20/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
DPZHJTKYCNXNLT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2=C(C=C(C=C2C3=C(C1(C)C)SSC3=S)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11662428.png)
![Methyl 6-bromo-5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11662429.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11662443.png)
![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11662447.png)

![N-{(1Z)-1-(1,3-benzodioxol-5-yl)-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-2-yl}-4-bromobenzamide](/img/structure/B11662457.png)


![3-(2,4-dichlorophenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662475.png)


![2-[2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11662495.png)

![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
